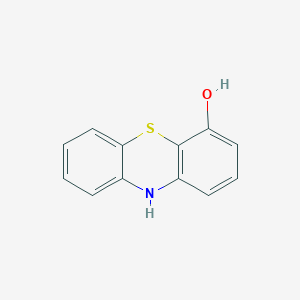

10H-Phenothiazin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

51997-47-8 |

|---|---|

Molecular Formula |

C12H9NOS |

Molecular Weight |

215.27 g/mol |

IUPAC Name |

10H-phenothiazin-4-ol |

InChI |

InChI=1S/C12H9NOS/c14-10-6-3-5-9-12(10)15-11-7-2-1-4-8(11)13-9/h1-7,13-14H |

InChI Key |

HFHNACCABZXLIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2)C(=CC=C3)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for 10h Phenothiazin 4 Ol and Analogues

Established Synthetic Routes to the Phenothiazine (B1677639) Core

The construction of the tricyclic phenothiazine core is the foundational step for accessing its numerous derivatives. Over the years, synthetic approaches have evolved from classical high-temperature reactions to more refined, catalyzed methods.

Modern synthetic strategies often favor the construction of the phenothiazine nucleus through the cyclization of appropriately substituted diphenyl sulfide precursors. This approach offers greater control over substitution patterns on the resulting aromatic rings. A contemporary two-step method involves an initial ortho-thioarylation of an aniline derivative, followed by a transition metal-catalyzed intramolecular cyclization.

For instance, the reaction of a protected aniline with N-(2-bromophenylthio)succinimide, facilitated by a dual catalytic system, can generate the key biaryl sulfide intermediate. Subsequent intramolecular C-N bond formation, often achieved through copper-catalyzed Ullmann–Goldberg or palladium-catalyzed Buchwald–Hartwig coupling reactions, efficiently closes the central thiazine ring to yield the phenothiazine core. This method is advantageous for its modularity, allowing for the synthesis of specifically substituted phenothiazines.

The archetypal synthesis of the parent phenothiazine molecule is the direct reaction of diphenylamine (B1679370) with elemental sulfur. nih.govresearchgate.net This method, first reported by Bernthsen in 1883, typically involves heating the reactants at high temperatures. nih.gov The reaction is often catalyzed by substances like iodine or anhydrous aluminum chloride, which promote the thionation and subsequent cyclization. nih.govnih.gov The process proceeds with the evolution of hydrogen sulfide. nih.gov While historically significant and simple, this direct fusion method can suffer from harsh reaction conditions and may offer limited scope for producing complex, substituted derivatives. acs.org

Table 1: Comparison of Core Synthetic Routes

| Method | Precursors | Typical Catalysts/Reagents | Conditions | Advantages |

|---|---|---|---|---|

| Diphenyl Sulfide Cyclization | Anilines, Thioarylation agents | Palladium or Copper catalysts, Bases | Mild to moderate | High regioselectivity, Functional group tolerance |

| Diphenylamine + Sulfur | Diphenylamine, Sulfur | Iodine, Aluminum Chloride | High temperature (e.g., 140-260 °C) | Simplicity, Directness |

Functionalization Approaches at the Phenothiazine C-4 Position and Related Isomers

Direct synthesis of 10H-Phenothiazin-4-ol or its isomers requires specific strategies that can control the regioselectivity of substitution on the phenothiazine core. One effective method involves the construction of the heterocyclic system with the desired functionality already incorporated into one of the precursors.

A key approach to obtaining C-4 substituted phenothiazines is the condensation reaction between a 2-aminobenzenethiol and a cyclohexane-1,3-dione derivative. nih.gov This reaction, conducted in a solvent such as dimethyl sulfoxide (B87167) (Me₂SO), directly yields a 2,3-dihydro-1H-phenothiazin-4(10H)-one. nih.gov The resulting ketone at the C-4 position is a versatile intermediate. It can be readily converted to the target compound, this compound, through standard chemical reduction methods, such as treatment with a hydride reducing agent like sodium borohydride. This pathway provides a controlled and efficient route to the desired 4-hydroxy substituted phenothiazine.

Strategies for N-Substitution and Heteroatom Modification of Phenothiazine Derivatives

The nitrogen atom at the N-10 position of the phenothiazine ring is a primary site for derivatization, offering a convenient handle to modify the molecule's properties.

The introduction of a phosphorus-containing group at the N-10 position represents a key heteroatom modification. N-phosphorylation can be achieved by first deprotonating the N-H of the phenothiazine ring with a strong base, such as sodium hydride (NaH), to form the corresponding sodium salt. This nucleophilic species is then reacted with an appropriate phosphorylating agent.

For example, the reaction of 10H-phenothiazine with 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide in tetrahydrofuran (THF) yields 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide. tpcj.org Research has shown that the yield and product distribution of such N-phosphorylation reactions are highly dependent on the choice of base and solvent. tpcj.org Some N-phosphorylated phenothiazines have been noted to be unstable, which can present challenges during purification.

The N-10 position can also be functionalized with a variety of other substituents, including nitrogen-rich heterocycles like tetrazoles or functional groups such as carbamates.

Tetrazole Derivatives: A multi-step synthesis can be employed to introduce a tetrazole moiety. One reported pathway begins by converting phenothiazine into an N-substituted nitrile. This is accomplished through a reaction with an aldehyde (e.g., 4-hydroxybenzaldehyde), sodium metabisulfite, and sodium cyanide. The resulting (4-hydroxyphenyl)(10H-phenothiazin-10-yl)acetonitrile intermediate is then converted to the final tetrazole product via a [3+2] cycloaddition reaction. This key step involves heating the nitrile with sodium azide (NaN₃) and ammonium chloride in a solvent like dimethylformamide (DMF).

Table 2: Synthesis of a Phenothiazine-Tetrazole Derivative

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Nitrile Formation | Phenothiazine, 4-hydroxybenzaldehyde, Sodium Cyanide | Sodium metabisulfite, Water, Ice bath, 6h | (4-hydroxyphenyl)(10H-phenothiazin-10-yl)acetonitrile | 60% |

| 2. Cycloaddition | Acetonitrile derivative, Sodium azide | Ammonium chloride, DMF, 125 °C, 7h | 4-[10H-phenothiazin-10-yl(1H-tetrazol-5-yl)methyl]phenol | 60% | |

Carbamate Derivatives: The synthesis of N-10 carbamates of phenothiazine involves the formation of a carbamoyl group at the nitrogen atom. nih.gov This can be achieved through several standard synthetic methods. A common approach is the reaction of phenothiazine with an isocyanate (R-N=C=O) in the presence of a suitable catalyst. Alternatively, phenothiazine can be treated with a carbamoyl chloride (R₂N-C(O)-Cl) in the presence of a non-nucleophilic base to neutralize the HCl byproduct. These reactions effectively replace the hydrogen on the phenothiazine nitrogen with a carbamate moiety, yielding the desired N-substituted derivatives.

Smiles Rearrangement in Phenothiazine Synthesis

The Smiles rearrangement is a significant intramolecular nucleophilic aromatic substitution reaction utilized in the synthesis of phenothiazines. A notable application of this rearrangement is the halogen-induced Smiles rearrangement, which provides a pathway for synthesizing phenothiazine structures from appropriately substituted diphenyl sulfides. acs.orgacs.org

This synthetic strategy often begins with the reaction of 2-aminobenzenethiol with derivatives of 2-chloro-1-nitrobenzene. nih.gov The subsequent steps typically involve acetylation followed by the key Smiles rearrangement to yield the desired phenothiazine skeleton. nih.gov

A specific example involves the dehydrohalogenation of o-bromo-o'-formamidodiphenyl sulfides. acs.org This reaction has been shown to proceed via a halogen-induced Smiles rearrangement in a solution of N,N-dimethylformamide (DMF) and potassium carbonate. acs.org The process is initiated by the formation of an intermediate that undergoes an intramolecular rearrangement, leading to the cyclization and formation of the phenothiazine ring system. The reaction pathway can be influenced by the nature of the activating group, with bromo groups being effective in facilitating this transformation. acs.org

The reaction conditions, including the choice of base and solvent, play a critical role in the efficiency of the Smiles rearrangement. For instance, the use of sodamide in benzene (B151609) has been explored, as well as potassium carbonate in DMF, demonstrating that the rearrangement can occur under various basic conditions. acs.org

Table 1: Key Aspects of Smiles Rearrangement in Phenothiazine Synthesis

| Feature | Description | Source |

|---|---|---|

| Reaction Type | Intramolecular Nucleophilic Aromatic Substitution | scispace.com |

| Key Transformation | Cyclization to form the phenothiazine tricycle | acs.org |

| Common Starting Materials | 2-aminobenzenethiol, 2-chloro-1-nitrobenzene derivatives, o-bromo-o'-aminodiphenyl ethers/sulfides | acs.orgnih.gov |

| Activating Groups | Bromo, Nitro | acs.org |

| Reaction Conditions | Basic conditions (e.g., Sodamide/Benzene, Potassium Carbonate/DMF) | acs.org |

Purification and Isolation Techniques for Synthesized Phenothiazine Compounds

The purification and isolation of synthesized phenothiazine compounds are crucial steps to ensure the removal of impurities, unreacted starting materials, and by-products. Due to the often similar physicochemical properties of phenothiazine derivatives, a combination of techniques is frequently employed. researchgate.net

Chromatographic Methods: Thin-layer chromatography (TLC) is a widely used technique for the separation and identification of phenothiazine compounds. researchgate.net It is considered a well-suited method for monitoring the progress of synthesis and for quality control. researchgate.net For preparative isolation, column chromatography is often utilized. acs.orgnih.gov Common stationary phases include silica gel, and the mobile phase is typically a mixture of solvents, such as n-hexane-diethyl ether or ethyl acetate-diethyl ether, with the specific ratio optimized for the separation of the target compound. nih.gov

Crystallization and Recrystallization: Crystallization is a fundamental technique for purifying solid phenothiazine compounds. The choice of solvent is critical for effective purification. The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, which leads to the formation of pure crystals as the solubility decreases. For example, after synthesis, phenothiazine products can be precipitated and then purified by recrystallization from solvents like ethanol. google.com

Derivative Formation: A specific method for purifying phenothiazine involves the formation of an intermediate derivative. One patented process describes reacting crude phenothiazine with dihydropyran in an anhydrous organic solvent like ether, in the presence of a mineral acid catalyst. google.com This forms a dihydropyran derivative which precipitates from the solution. This adduct can be easily filtered and then decomposed by heating in an alcohol with a catalytic amount of acid to regenerate high-purity phenothiazine, which crystallizes upon cooling. google.com This method can be advantageous as it may only require a single recrystallization step to achieve high purity. google.com

Distillation: For certain phenothiazine compounds, distillation can be an effective purification method. One process involves admixing impure phenothiazine with silicon dioxide and heating the mixture to temperatures of at least 300°C. google.com The phenothiazine is then purified by distillation at this elevated temperature. google.com

Table 2: Summary of Purification Techniques for Phenothiazine Compounds

| Technique | Description | Key Parameters | Source |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Used for separation and identification; monitors reaction progress. | Stationary phase (e.g., silica gel), Mobile phase composition. | researchgate.net |

| Column Chromatography | Used for preparative isolation of pure compounds. | Eluent system (e.g., n-hexane - diethyl ether). | nih.gov |

| Crystallization/Recrystallization | Purification of solid compounds based on solubility differences. | Choice of solvent (e.g., ethanol). | google.com |

| Derivative Formation | Temporary conversion to a derivative for easier separation, followed by regeneration. | Reagents (e.g., dihydropyran), Catalyst (e.g., mineral acid). | google.com |

| Distillation | Purification of thermally stable compounds based on boiling point differences. | Admixture with silicon dioxide, High temperature (≥300°C). | google.com |

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms within a molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations, providing a fingerprint of the functional groups present in the molecule.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are related to its electronic structure and color.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. bioanalysis-zone.com In the analysis of 10H-Phenothiazin-4-ol, the initial step involves the ionization of the molecule, which forms a positively charged molecular ion (M+•). chemguide.co.uk This molecular ion is energetically unstable and tends to break apart into smaller, characteristic fragments. chemguide.co.ukwikipedia.org

The fragmentation pattern is crucial for elucidating the molecule's structure. For this compound, the stable aromatic phenothiazine (B1677639) core means that the molecular ion peak is expected to be prominent. libretexts.org Common fragmentation pathways for aromatic and heterocyclic compounds involve the cleavage of bonds adjacent to heteroatoms and functional groups. wikipedia.orgmiamioh.edu The fragmentation of the phenothiazine ring system itself can occur, though the core structure is relatively stable. A key fragmentation would likely involve the loss of the hydroxyl group or related small neutral molecules.

Expected Fragmentation Pattern for this compound:

Molecular Ion (M+•): The peak corresponding to the intact molecule after losing one electron.

Loss of H•: Cleavage of the N-H bond to form a stable ion.

Loss of CO: A common fragmentation for phenols, leading to the expulsion of a carbon monoxide molecule after rearrangement.

Loss of CHO•: Cleavage involving the hydroxyl group and the adjacent ring carbon.

Phenothiazine Cation Radical: A significant peak at m/z 199, corresponding to the basic phenothiazine structure after cleavage of the hydroxyl group. researchgate.net

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure/Loss | Expected m/z | Significance |

|---|---|---|---|

| [M]+• | Molecular Ion | 215 | Confirms molecular weight. |

| [M-H]+ | Loss of a hydrogen radical | 214 | Indicates presence of labile hydrogen (N-H or O-H). |

| [M-CO]+• | Loss of carbon monoxide | 187 | Characteristic of phenolic compounds. |

| [M-CHO]• | Loss of formyl radical | 186 | Indicates fragmentation of the hydroxylated ring. |

| [C12H9NS]+• | Phenothiazine core | 199 | Confirms the basic phenothiazine skeleton. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govnih.gov This technique is highly suitable for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable, or can be derivatized to be so. In a GC-MS analysis, a sample mixture is separated based on the components' boiling points and interactions with the chromatography column. unar.ac.id As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum that serves as a chemical fingerprint for identification. jmchemsci.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. researchgate.netnih.gov This precision allows for the determination of the elemental composition of the molecular ion and its fragments. researchgate.net For this compound (C12H9NOS), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass but a different elemental formula. This capability is invaluable for confirming the identity of a synthesized compound or identifying an unknown analyte in a complex mixture with high confidence. nih.govresearcher.life

Single-Crystal X-ray Diffraction (XRD) for Solid-State Molecular Geometry

The 10H-phenothiazine core is characterized by a "butterfly" conformation, where the two benzo rings are folded along the N•••S axis. nih.gov This folding is a key structural feature and influences the electronic and packing properties of the molecule. The degree of folding can be quantified by the dihedral angle between the planes of the two aromatic rings.

Table 2: Typical Structural Parameters for Phenothiazine Derivatives from XRD

| Structural Parameter | Typical Value Range | Significance |

|---|---|---|

| Butterfly Bending Angle | 130° - 160° | Quantifies the non-planarity of the phenothiazine ring. nih.gov |

| C-S Bond Length | ~1.75 - 1.78 Å | Reflects the nature of the sulfur linkage. |

| C-N Bond Length | ~1.40 - 1.44 Å | Indicates the geometry and hybridization at the nitrogen atom. |

| N-H Bond Length | ~0.86 - 1.00 Å | Defines the position of the hydrogen on the central ring. |

The bending angle , or butterfly angle, is a critical parameter derived from XRD data for phenothiazine derivatives. It is defined as the angle between the planes of the two outer benzene (B151609) rings. researchgate.net This angle is sensitive to the nature and position of substituents on the phenothiazine core. For this compound, the hydroxyl group's electronic properties and potential for intermolecular hydrogen bonding in the crystal lattice would influence this angle.

The anomeric effect is a stereoelectronic phenomenon that describes the preference for certain substituent conformations in heterocyclic systems. wikipedia.orgscripps.edu It is typically discussed in the context of a heteroatom adjacent to another heteroatom within a ring and involves a stabilizing interaction between a lone pair on one atom and an adjacent antibonding (σ*) orbital. rsc.org While the classic anomeric effect is defined for saturated rings like pyranoses, analogous stereoelectronic interactions can be observed in other systems. wikipedia.org In the context of a substituted phenothiazine, anomeric-type effects could potentially arise from interactions between the lone pairs on the sulfur or nitrogen atoms and the antibonding orbitals of adjacent bonds, influencing the ring's conformation and the orientation of substituents. nih.gov

Phosphorescence Properties and Excited State Characterization

Phenothiazine and its derivatives are known to exhibit phosphorescence, which is light emission from an excited triplet state (T1) relaxing to the ground singlet state (S0). nih.gov This process is formally spin-forbidden, resulting in longer emission lifetimes compared to fluorescence. The presence of the sulfur heteroatom in the phenothiazine core enhances spin-orbit coupling, which facilitates the intersystem crossing (ISC) from the initially excited singlet state (S1) to the triplet state (T1), a prerequisite for phosphorescence. researchgate.net

The phosphorescence spectrum of the parent 10H-phenothiazine shows a broad emission band in the blue-green region of the spectrum. nih.gov The energy of the triplet state and the phosphorescence characteristics are influenced by the electronic nature of substituents. In a study of N-phosphorylated phenothiazine, the T1 state was found to lie at approximately 2.46 eV. nih.gov The introduction of a hydroxyl group at the 4-position of the phenothiazine ring in this compound is expected to modulate the energies of the molecular orbitals. This can lead to shifts in the absorption and emission spectra, including the phosphorescence emission wavelength and quantum yield. Characterization of the excited states involves determining their energy levels, lifetimes, and the nature of the electronic transitions involved (e.g., π-π* or n-π*). chemrxiv.org

Table 3: Photophysical Data for Related Phenothiazine Compounds

| Compound | Triplet Energy (T1) | Phosphorescence Emission Max (λem) | Key Feature |

|---|---|---|---|

| 10H-Phenothiazine | ~2.32 eV | ~535 nm | Parent compound with characteristic green phosphorescence. nih.gov |

| N-acylphenothiazines | Not specified | 525 - 530 nm | Acyl group at N-10 position slightly shifts emission. nih.gov |

| CEPDO (a phenothiazine-5,5-dioxide derivative) | 2.82 eV | 440 nm | High triplet energy host material for blue PhOLEDs. nih.gov |

| CBPDO (a phenothiazine-5,5-dioxide derivative) | 2.83 eV | 439 nm | Similar high triplet energy to CEPDO. nih.gov |

Advanced Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties with a favorable balance of accuracy and computational cost. For phenothiazine (B1677639) and its derivatives, DFT calculations, often using hybrid functionals like B3LYP, have proven effective in rationalizing their structural and electronic characteristics. nih.govresearchgate.net

Geometry optimization is a computational process aimed at finding the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This optimized structure represents the most stable conformation of the molecule. The parent 10H-phenothiazine core is not planar; it adopts a characteristic "butterfly" or bent conformation due to the presence of the sulfur and nitrogen atoms in the central ring. This folding is a key structural feature influencing its electronic properties.

Below is an illustrative table of optimized geometrical parameters for a representative phenothiazine core, as specific data for 10H-Phenothiazin-4-ol is not available. These values are typical for structures calculated using DFT methods like B3LYP.

| Parameter | Typical Value (Å or °) | Description |

|---|---|---|

| C-S Bond Length | ~1.77 Å | Bond distance between Carbon and Sulfur in the central ring. |

| C-N Bond Length | ~1.40 Å | Bond distance between Carbon and Nitrogen in the central ring. |

| C-S-C Angle | ~98° | Angle around the Sulfur atom in the central ring. |

| C-N-C Angle | ~122° | Angle around the Nitrogen atom in the central ring. |

| Folding Dihedral Angle | ~150-160° | Angle defining the "butterfly" bend of the molecule. |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. scispace.com A small energy gap suggests high polarizability and chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

In phenothiazine derivatives, the HOMO is typically a π-orbital delocalized across the electron-rich tricyclic system, including significant contributions from the nitrogen and sulfur heteroatoms. The LUMO is usually a corresponding π*-antibonding orbital. The introduction of an electron-donating hydroxyl group at the 4-position is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and increasing the molecule's reactivity, particularly its susceptibility to electrophilic attack.

The following table presents representative FMO energy values for a phenothiazine derivative, illustrating the type of data obtained from DFT calculations.

| Parameter | Illustrative Energy Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.20 eV | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. |

| ELUMO | -0.85 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | 4.35 eV | Energy difference between HOMO and LUMO; indicates chemical stability and electronic transition energy. |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. libretexts.org It plots the electrostatic potential on the molecule's electron density surface. Different colors represent different potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values. wolfram.comresearchgate.net

For this compound, the MEP map would be expected to show significant negative potential (red/yellow) around the nitrogen, sulfur, and oxygen atoms due to their high electronegativity and lone pairs of electrons. These sites would be the primary targets for electrophiles. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen on the central nitrogen atom would exhibit positive potential (blue), making them potential sites for hydrogen bonding or interaction with nucleophiles. The aromatic rings would show a more neutral (green) potential, with slight variations depending on the electronic effects of the heteroatoms and the hydroxyl substituent.

While MEP maps provide a qualitative picture of reactivity, Fukui function analysis offers a more quantitative approach based on conceptual DFT. The Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the system changes. Condensed Fukui functions are used to identify the reactivity of individual atomic sites. researchgate.net

There are three main types of Fukui functions:

fk+ : For nucleophilic attack (measures reactivity upon gaining an electron).

fk- : For electrophilic attack (measures reactivity upon losing an electron).

fk0 : For radical attack.

An atom with a high Fukui function value for a particular type of attack is considered more reactive for that reaction. semanticscholar.org For this compound, Fukui analysis would likely identify the nitrogen and sulfur atoms, the oxygen atom, and specific carbon atoms on the aromatic rings as the most reactive sites, providing precise predictions of regioselectivity that complement the insights from MEP and FMO analyses. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for studying the excited states of molecules and predicting their optical properties, such as UV-visible absorption spectra. nih.gov TD-DFT calculations provide information on electronic transition energies (which correspond to absorption wavelengths, λmax) and oscillator strengths (which relate to the intensity of the absorption). dntb.gov.ua

The phenothiazine core is a well-known chromophore. The electronic transitions are typically of the π → π* type. The addition of the hydroxyl group (-OH), an auxochrome, to the aromatic ring is expected to influence the absorption spectrum. Electron-donating groups like -OH typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). Therefore, TD-DFT calculations for this compound would be expected to predict a λmax at a longer wavelength compared to the unsubstituted 10H-phenothiazine.

Quantum Chemical Descriptors and Physicochemical Property Prediction

From the output of DFT calculations, particularly the HOMO and LUMO energies, a range of quantum chemical descriptors can be derived. These descriptors quantify various aspects of a molecule's reactivity and electronic nature and are frequently used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate molecular structure with biological activity or physical properties. researchgate.netarxiv.org

Key global reactivity descriptors include:

Ionization Potential (I) : The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A) : The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Chemical Hardness (η) : Resistance to change in electron distribution. Calculated as η = (I - A) / 2.

Chemical Softness (S) : The reciprocal of hardness (S = 1/η).

Electronegativity (χ) : The power of an atom to attract electrons. Calculated as χ = (I + A) / 2.

Electrophilicity Index (ω) : A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = χ² / (2η).

These descriptors provide a quantitative framework for comparing the reactivity and stability of this compound with other related compounds. jocpr.comucsb.edu

| Quantum Chemical Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Lower values indicate easier electron donation. |

| Electron Affinity (A) | A ≈ -ELUMO | Higher values indicate easier electron acceptance. |

| Chemical Hardness (η) | η = (I - A) / 2 | Large values indicate high stability and low reactivity. |

| Chemical Softness (S) | S = 1 / (2η) | Large values indicate high reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity to act as an electrophile. |

Theoretical Studies on Charge Injection and Carrier Transport Abilities

Computational models offer a powerful tool for designing novel organic semiconductors by allowing for the systematic modification of molecular structures and the subsequent evaluation of their electronic properties. mdpi.com Key parameters that are often investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the reorganization energy, and charge transfer integrals, all of which are crucial for efficient charge injection and transport.

Frontier Molecular Orbital (HOMO/LUMO) Energies

The HOMO and LUMO energy levels of a material are critical determinants of its charge injection and transport capabilities. For efficient hole injection from an electrode to an organic semiconductor, the HOMO level of the organic material should be well-matched with the work function of the electrode. Conversely, for efficient electron injection, the LUMO level should align with the electrode's work function. Theoretical calculations have been extensively used to predict the HOMO and LUMO energies of various phenothiazine derivatives.

For instance, studies on phenothiazine-based hole-transporting materials (HTMs) for perovskite solar cells have shown that strategic molecular engineering can effectively tune these energy levels. The introduction of different peripheral groups or modifications at the nitrogen atom of the phenothiazine core can significantly influence the electron density distribution and, consequently, the HOMO and LUMO energies. nih.govacs.org For example, converting the electron-donating sulfur atom in the phenothiazine core to an electron-withdrawing sulfone group has been shown to impact the electron affinity and energy level alignment. acs.org

Below is a table summarizing the calculated HOMO and LUMO energy levels for a selection of phenothiazine derivatives from various computational studies.

| Compound | HOMO (eV) | LUMO (eV) | Computational Method |

| BDT-PTZ | -5.42 | -2.81 | DFT |

| BDT-POZ | -5.35 | -2.78 | DFT |

| SFX-PT1 | -5.08 | - | DFT |

| SFX-PT2 | -5.20 | - | DFT |

| spiro-PT | -5.33 | - | DFT |

| TPB(2-TPTZ) | -5.34 | - | DFT |

| TPB(2-MeOTAD) | -5.29 | - | DFT |

| PDO1 | -5.25 | - | DFT |

| PDO2 | -5.24 | - | DFT |

This data is compiled from multiple sources and represents theoretical calculations for different phenothiazine derivatives, not this compound specifically. nih.govacs.org

Carrier Transport and Mobility

The charge carrier mobility, a measure of how quickly a charge can move through a material, is another critical parameter for organic semiconductors. Theoretical studies often focus on calculating the hole and electron mobilities. For phenothiazine derivatives, which are generally p-type semiconductors, the hole mobility is of particular interest.

Computational approaches can estimate carrier mobility by considering factors such as the internal reorganization energy (the energy required for a molecule to change its geometry from the neutral to the charged state and vice versa) and the electronic coupling between adjacent molecules (transfer integral). A low reorganization energy and a high transfer integral are desirable for high charge mobility.

The following table presents theoretically calculated or experimentally determined hole mobilities for several phenothiazine derivatives.

| Compound | Hole Mobility (cm² V⁻¹ s⁻¹) |

| Z28 | 6.18 × 10⁻⁵ |

| Z29 | 6.82 × 10⁻⁶ |

| Z30 | 6.70 × 10⁻⁵ |

| SFX-PT1 | 2.08 × 10⁻³ |

| SFX-PT2 | 2.76 × 10⁻⁴ |

| spiro-PT | 1.29 × 10⁻⁴ |

| BDT-POZ | 2.1 × 10⁻⁴ |

| BDT-PTZ | 9.8 × 10⁻⁵ |

This data is compiled from multiple sources and represents values for different phenothiazine derivatives, not this compound specifically. acs.org

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 10h Phenothiazin 4 Ol and Derivatives

Oxidation Reactions and Characterization of Oxidized Species

The phenothiazine (B1677639) nucleus is highly susceptible to oxidation, a process central to both its metabolism and its function as a redox-active agent. Oxidation can occur at the sulfur atom or involve the removal of an electron from the π-system to form radical species.

The sulfur atom in the phenothiazine ring possesses significant electron density and is readily oxidized. digitellinc.com This oxidation typically proceeds in a stepwise manner, first yielding the corresponding S-oxide (sulfoxide) and, upon further oxidation, the S,S-dioxide (sulfone). digitellinc.comslideshare.net

A variety of oxidizing agents can achieve this transformation. Common laboratory methods include the use of hydrogen peroxide (H₂O₂) in a solvent like glacial acetic acid. slideshare.net For instance, refluxing a substituted 10H-phenothiazine with 30% hydrogen peroxide in glacial acetic acid leads to the formation of the corresponding sulfone. slideshare.net The reaction stoichiometry and conditions can be controlled to selectively favor the formation of either the sulfoxide (B87167) or the sulfone. researchgate.netnih.gov Electrochemical methods also provide a controlled means of oxidation. Applying a constant current to a phenothiazine derivative in a non-anhydrous solvent can generate the sulfoxide and subsequently the sulfone. digitellinc.com

The oxidation state of the sulfur atom significantly alters the electronic properties of the phenothiazine ring system. digitellinc.com

Table 1: Reagents for Oxidation of Phenothiazine Sulfides

| Oxidizing Agent/Method | Product(s) | Notes | Source(s) |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Sulfones | Common laboratory method for complete oxidation. | slideshare.net |

| Electrochemical Oxidation | Sulfoxides, Sulfones | Stepwise oxidation can be controlled by applied voltage/current. | digitellinc.com |

| Aqueous Nitrous Acid | Sulfoxides | Effective for preparing phenothiazine sulfoxides. | digitellinc.com |

| meta-Chloroperbenzoic acid (m-CPBA) | Sulfoxides, Sulfones | Can be used for stepwise oxidation. | researchgate.net |

A hallmark of phenothiazine chemistry is the facile one-electron oxidation of the heterocyclic system to form a stable nitrogen-centered radical cation (PTZ•⁺). nih.gov This low ionization potential is a key reason for their utility as electron donors. mdpi.com The formation of this radical cation is often reversible and is the initial step in many of its redox-mediated functions, including its antioxidant activity. nih.gov

The stability of the phenothiazine radical cation can be tuned by substituents on the ring. Electron-withdrawing groups, such as trifluoromethyl groups, increase the oxidation potential, making the radical cation a more powerful oxidizing agent. researchgate.net Conversely, electron-donating groups generally lower the oxidation potential. The geometry of the molecule also plays a role; preventing the molecule from becoming planar upon oxidation can raise the oxidation potential. researchgate.net

These radical cations are often intensely colored and can be characterized by spectroscopic methods like UV-Vis and Electron Paramagnetic Resonance (EPR) spectroscopy. semanticscholar.org Upon formation, the radical cation can participate in further reactions. For example, in aqueous media, it can react with another oxidizing radical to form a dication (PTZ⁺⁺). nih.gov Furthermore, photoexcitation of the radical cation with visible or near-infrared light can generate excited doublet states, turning it into a "super-photooxidant" with a significantly increased oxidizing potential, capable of driving energy-demanding reactions.

Radical Scavenging Mechanisms and Antioxidant Properties

Phenothiazines, including hydroxylated derivatives like 10H-Phenothiazin-4-ol, are potent antioxidants capable of inhibiting radical-driven oxidation processes. Their efficacy stems from their ability to donate an electron or a hydrogen atom to neutralize harmful free radicals. nih.govmdpi.com Three primary mechanisms have been investigated for the radical scavenging activity of the phenothiazine scaffold: Single Electron Transfer (SET), Hydrogen Atom Transfer (HAT), and Radical Adduct Formation (RAF). nih.gov

Single Electron Transfer (SET): The phenothiazine molecule donates an electron to a free radical, forming the stable phenothiazine radical cation and an anion. This mechanism is particularly favored in polar solvents like water. nih.gov PTZ + R• → PTZ•⁺ + R⁻

Hydrogen Atom Transfer (HAT): The N-H proton and an electron are transferred together as a hydrogen atom to the free radical. This forms a stable phenothiazinyl radical and neutralizes the attacking radical. This pathway is a key mechanism for scavenging many reactive oxygen species (ROS). mdpi.com PTZ-H + R• → PTZ• + R-H

Radical Adduct Formation (RAF): The free radical directly adds to one of the carbon atoms on the aromatic rings of the phenothiazine structure. This is the primary mechanism for scavenging highly reactive radicals like the hydroxyl radical (HO•).

The dominant mechanism depends on the nature of the free radical and the polarity of the surrounding medium. nih.gov In aqueous environments, phenothiazines are excellent antioxidants against a broad spectrum of radicals. However, in non-polar lipid environments, their scavenging efficiency is reduced, and the formation of the stable, but potentially toxic, phenothiazinyl radical via the HAT mechanism can lead to pro-oxidant effects. nih.govmdpi.com

Phenothiazine derivatives act as inhibitors of radical chain oxidation by rapidly trapping chain-propagating radicals (ROO•), thereby terminating the oxidation chain. The kinetics of this inhibition have been studied for derivatives such as 10H-phenothiazin-2-yl-methanamine in model oxidation reactions. The effectiveness of an inhibitor is quantified by its effective inhibition rate constant. For example, in oxidizing 1,4-dioxane, 10H-phenothiazin-2-yl-methanamine was found to have an effective inhibition rate constant (fk₇) of 2.0 ± 0.3 × 10⁴ M⁻¹ s⁻¹.

The general mechanism involves the reaction of the inhibitor (InH) with a peroxyl radical (ROO•) to form a non-radical product and a less reactive inhibitor radical (In•), which is too stable to continue the chain reaction.

ROO• + InH → ROOH + In•

Under certain conditions, phenothiazine inhibitors can be regenerated, allowing a single molecule to scavenge multiple free radicals. This phenomenon leads to an inhibition capacity (f) greater than the theoretical value of 2 for classical chain-breaking antioxidants.

One such regeneration pathway has been observed for 10H-phenothiazin-2-yl-methanamine during the oxidation of a secondary alcohol (isopropyl alcohol), where f >> 2 was measured. This effect is characteristic of aromatic amines in this specific chemical environment.

Another proposed regeneration mechanism, particularly relevant in aqueous biological media, involves the reaction of the phenothiazine radical cation (PTZ•⁺), formed via the SET pathway, with a superoxide (B77818) radical anion (O₂•⁻). This reaction regenerates the parent phenothiazine molecule and produces molecular oxygen, allowing the inhibitor to participate in another scavenging cycle. nih.gov

PTZ•⁺ + O₂•⁻ → PTZ + O₂

Methodological Development for Analytical Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

HPLC is a primary technique for the analysis of phenothiazine (B1677639) compounds due to its high resolution and sensitivity. wjpmr.com The development of an effective HPLC method involves the careful selection and optimization of several parameters to achieve the desired separation. wjpmr.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode used for the separation of phenothiazine derivatives. allmultidisciplinaryjournal.comdoaj.orgsielc.com Optimization of RP-HPLC parameters is critical for achieving good resolution, peak shape, and analysis time.

Mobile Phase Composition: The choice of mobile phase significantly influences the retention and separation of analytes. A typical mobile phase for phenothiazine analysis consists of a mixture of an aqueous buffer (like a phosphate buffer) and an organic modifier, most commonly acetonitrile. allmultidisciplinaryjournal.comsielc.com The ratio of these components is adjusted to control the elution strength; a higher concentration of acetonitrile generally leads to shorter retention times. researchgate.net For instance, a mobile phase composed of Phosphate Buffer (0.2 M, pH=2) and Acetonitrile in a 64:36% v/v ratio has been successfully used for the separation of phenothiazine derivatives. allmultidisciplinaryjournal.com

pH: The pH of the mobile phase is a critical parameter for controlling the retention of ionizable compounds like phenothiazines. Buffers are used to maintain a constant pH and ensure consistent chromatographic results. The pH affects the ionization state of the analyte, which in turn influences its interaction with the stationary phase and its retention time.

Flow Rate: The flow rate of the mobile phase through the column affects the analysis time and separation efficiency. A typical flow rate for the analysis of phenothiazine derivatives is around 1.0 ml/min. allmultidisciplinaryjournal.com While higher flow rates can shorten the run time, they may also lead to a decrease in resolution.

Column Temperature: The temperature of the HPLC column can impact the viscosity of the mobile phase and the kinetics of the separation process. researchgate.net Maintaining a consistent, often ambient, temperature is important for reproducible results. allmultidisciplinaryjournal.com In some optimization strategies, column temperature is varied (e.g., around 50°C) to improve peak resolution. researchgate.net

A summary of optimized chromatographic conditions for a representative phenothiazine derivative analysis is presented below.

| Parameter | Condition |

|---|---|

| Mobile Phase | Phosphate Buffer (0.2 M, pH=2): Acetonitrile (64:36% v/v) |

| Column | Develosil ODS HG-5 RP C18, 5μm, 15cm x 4.6mm i.d. |

| Column Temperature | Ambient |

| Detection Wavelength | 265 nm |

| Flow Rate | 1.0 ml/min |

| Run Time | 10 min |

The selection of a suitable detector is paramount for the sensitive and specific detection of 10H-Phenothiazin-4-ol.

UV-Vis Detectors: Ultraviolet-Visible (UV-Vis) detectors are widely used in HPLC for their robustness and sensitivity to compounds that absorb light in the UV-Vis spectrum. hitachi-hightech.com These detectors measure the absorbance of the eluate at one or a few pre-selected, fixed wavelengths. hitachi-hightech.comshimadzu.com For phenothiazines, detection is often performed at a specific wavelength, such as 258 nm or 265 nm, where the compounds exhibit strong absorbance. allmultidisciplinaryjournal.com

Photodiode Array (PDA) Detectors: Photodiode Array (PDA) detectors, also known as Diode Array Detectors (DAD), offer significant advantages over traditional UV-Vis detectors. perkinelmer.comgentechscientific.com A PDA detector acquires the entire UV-Vis spectrum (e.g., 190-800 nm) for every point in the chromatogram. hitachi-hightech.comgentechscientific.com This provides several benefits:

Enhanced Identification: While a UV detector identifies compounds based on retention time alone, a PDA detector allows for comparison of the full UV spectrum of an unknown peak with that of a standard, providing more reliable qualitative analysis. shimadzu.eu

Peak Purity Analysis: The spectral data can be used to assess the purity of a chromatographic peak, helping to determine if a peak represents a single compound or co-eluting impurities. shimadzu.com

Method Development: During method development, the PDA detector can identify the optimal detection wavelength for each compound in a mixture simultaneously. shimadzu.eu

Gas Chromatography (GC) Method Development

Gas Chromatography (GC) is another powerful technique for the analysis of volatile or semi-volatile compounds, including phenothiazine derivatives. nih.govlibretexts.org The sample is vaporized and carried by an inert gas through a column, where separation occurs. libretexts.org The development of GC methods can sometimes be challenging for phenothiazines due to their thermal stability, and care must be taken to avoid on-column decomposition. nih.gov

The choice of detector in GC is critical for achieving the required sensitivity and selectivity.

GC-Flame Ionization Detector (GC/FID): The FID is a widely used, robust detector that responds to most organic compounds. It is known for its high sensitivity and wide linear range. Phenothiazine can be determined by GC-FID. analytice.com However, the FID is a universal detector for carbon-containing compounds and is not selective for phenothiazines over other organic molecules that may be present in a sample.

GC-Nitrogen/Phosphorus Detector (GC/NPD): The NPD is a highly selective detector that is particularly sensitive to compounds containing nitrogen or phosphorus. scioninstruments.com Since the core structure of this compound contains a nitrogen atom, the NPD is an excellent choice for its selective and sensitive detection. analytice.comscioninstruments.com This high selectivity makes the NPD invaluable for analyzing complex samples where interferences might obscure the analyte peak when using a universal detector like the FID. gcms.cz

| Detector | Principle | Applicability to this compound | Reference |

|---|---|---|---|

| Flame Ionization Detector (FID) | Detects ions formed during combustion of organic compounds in a hydrogen flame. | Applicable and sensitive, but not selective. Responds to most organic compounds. | analytice.com |

| Nitrogen-Phosphorus Detector (NPD) | Highly selective response to compounds containing nitrogen and phosphorus. | Highly applicable and selective due to the nitrogen atom in the phenothiazine structure. | analytice.comscioninstruments.com |

Validation of Analytical Methods

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. wjarr.com It ensures that the method yields consistent, reliable, and accurate data. wjarr.com Key parameters assessed during validation include accuracy, precision, linearity, and specificity. researchgate.netgavinpublishers.com

Specificity is a critical validation parameter that demonstrates the ability of the analytical method to accurately and exclusively measure the analyte of interest in the presence of other components, such as impurities, degradation products, or matrix components. researchgate.netoxford-analytical.co.uk The terms specificity and selectivity are often used interchangeably. gavinpublishers.com

The assessment of specificity is crucial to avoid false positive or false negative results. oxford-analytical.co.uk In chromatography, this is typically demonstrated by showing that there are no interfering peaks from blank or placebo samples at the retention time of the analyte. For HPLC methods using a PDA detector, specificity is further enhanced by comparing the peak spectrum of the analyte in a sample with that of a pure standard to confirm identity and assess peak purity. shimadzu.comshimadzu.eu This ensures that the signal measured corresponds only to the this compound compound.

Evaluation of Linearity and Range

Linearity is the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. wjarr.com The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision. wjarr.comchromatographyonline.com

For a quantitative assay of a phenothiazine derivative, linearity is typically evaluated by preparing a series of standard solutions across a specified concentration range. allmultidisciplinaryjournal.com A minimum of five concentration levels is generally recommended to establish linearity. wjarr.com For instance, in a method developed for the phenothiazine compound Perphenazine, linearity was assessed over a concentration range of 6 µg/mL to 14 µg/mL. allmultidisciplinaryjournal.com The response (peak area) is plotted against the concentration, and the relationship is evaluated using linear regression analysis. A high correlation coefficient (R²) value, typically ≥ 0.999, indicates a strong linear relationship. japtronline.com

The data below illustrates a typical linearity study for a phenothiazine compound.

| Concentration Level | Concentration (µg/mL) | Peak Area (Mean, n=3) |

|---|---|---|

| 1 | 6 | 215487 |

| 2 | 8 | 287316 |

| 3 | 10 | 359145 |

| 4 | 12 | 430974 |

| 5 | 14 | 502803 |

Linear Regression Analysis:

Determination of Precision (Repeatability and Intermediate Precision)

Precision assesses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. youtube.com It is typically evaluated at two levels: repeatability and intermediate precision. pharmtech.com

Repeatability (Intra-day Precision): This measures the precision under the same operating conditions over a short interval. nih.gov It is determined by performing a minimum of six replicate determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three concentrations, three replicates each). pharmtech.com The acceptance criterion for assay methods is often a Relative Standard Deviation (%RSD) of not more than 2.0%. allmultidisciplinaryjournal.com

| Replicate | Peak Area |

|---|---|

| 1 | 359145 |

| 2 | 358990 |

| 3 | 360112 |

| 4 | 359550 |

| 5 | 358750 |

| 6 | 360500 |

Statistical Analysis:

Intermediate Precision: This expresses the variation within a single laboratory, reflecting random events that can influence results, such as different days, different analysts, or different equipment. wjarr.comresearchgate.net The study design involves repeating the assay on a different day, with a different analyst, or on a different instrument to assess the method's consistency. pharmtech.com The %RSD between the two sets of data is calculated, with acceptance criteria similar to those for repeatability. nih.gov

| Mean Assay Value (%, n=6) | % RSD | |

|---|---|---|

| Analyst 1 / Day 1 | 99.8% | 0.19% |

| Analyst 2 / Day 2 | 100.1% | 0.25% |

Robustness Studies of Chromatographic Parameters

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in its parameters, providing an indication of its reliability during routine use. youtube.comchromatographyonline.com For an HPLC method, robustness is tested by intentionally altering parameters such as mobile phase composition, pH, flow rate, and column temperature and observing the effect on the results. chromatographyonline.comsepscience.com The study helps identify critical parameters that must be carefully controlled. chromatographyonline.com

A typical robustness study for a phenothiazine assay might involve the following variations:

| Parameter Varied | Nominal Value | Variation | Effect on Retention Time | Effect on Tailing Factor | Effect on Resolution |

|---|---|---|---|---|---|

| Flow Rate (mL/min) | 1.0 | ± 0.1 | Slight Shift | No Significant Change | No Significant Change |

| Mobile Phase pH | 3.0 | ± 0.2 | Minor Shift | No Significant Change | Minor Change |

| Organic Phase (%) | 30% | ± 2% | Significant Shift | No Significant Change | Significant Change |

| Column Temperature (°C) | 30 | ± 5 | Slight Shift | Slight Change | No Significant Change |

The results indicate that while minor changes in flow rate and temperature have a minimal impact, the percentage of the organic modifier in the mobile phase is a critical parameter that significantly affects retention time and resolution and must be precisely controlled. sepscience.com

System Suitability Testing

System Suitability Testing (SST) is an integral part of any analytical method. It is performed before and sometimes during a sample run to verify that the chromatographic system is adequate for the intended analysis. usp.orgnih.gov SST parameters are established during method validation to ensure the system performs acceptably at the time of use. cancer.gov Key parameters include retention time, peak tailing, resolution, theoretical plates, and injection repeatability. cancer.gov

| Parameter | Acceptance Criteria | Purpose |

|---|---|---|

| Tailing Factor (Asymmetry) | ≤ 2.0 | Ensures peak symmetry and good chromatographic performance. |

| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |

| Resolution (Rs) | > 2.0 (between analyte and nearest peak) | Confirms the separation of adjacent peaks. |

| Repeatability (%RSD) | ≤ 1.0% (for 5 or 6 replicate injections) | Demonstrates the precision of the injector and system. |

Hyphenated Techniques for Degradation Product Characterization (e.g., LC-MS/MS)

Forced degradation studies are essential for developing stability-indicating methods, as they provide insight into the likely degradation products of a drug substance. core.ac.ukglobalresearchonline.net When unknown degradation products are formed under stress conditions (e.g., acid/base hydrolysis, oxidation, photolysis), hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for their identification and structural elucidation. shimadzu.comnih.gov

LC-MS/MS combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. globalresearchonline.net After chromatographic separation, each degradation product is ionized and fragmented. The resulting mass spectra and fragmentation patterns provide detailed structural information, allowing for the identification of impurities without the need for their isolation. nih.govoup.com For phenothiazine derivatives, LC-MS has been used to characterize oxidation products like sulfoxides and to investigate fragmentation pathways, which are crucial for identifying metabolites and degradants. oup.comresearchgate.netresearchgate.net

The process typically involves:

Subjecting this compound to stress conditions to generate degradation products. core.ac.uk

Separating the parent drug from its degradants using a validated HPLC method.

Introducing the column effluent into a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent ion for each compound.

Performing fragmentation (MS/MS) on the parent ions to generate product ion spectra, which act as a structural fingerprint for each degradant. oup.com

| Degradation Product | Stress Condition | Proposed Structure | Parent Ion [M+H]⁺ (m/z) |

|---|---|---|---|

| DP-1 | Oxidation (H₂O₂) | This compound-S-oxide | 232.05 |

| DP-2 | Oxidation (H₂O₂) | This compound-S,S-dioxide | 248.04 |

| DP-3 | Photolytic | Hydroxylated derivative | 232.05 |

This detailed characterization is fundamental to understanding the stability profile of the drug and ensuring that the analytical method can effectively separate and quantify all potential impurities.

Future Research Directions and Emerging Areas in 10h Phenothiazin 4 Ol Research

Exploration of Novel Synthetic Pathways for Regioselective Functionalization

A significant challenge in the synthesis of phenothiazine (B1677639) derivatives is achieving precise functionalization at specific positions on the core structure due to the scaffold's high reactivity, which can lead to competing side reactions. jmedchem.com Future research will critically focus on developing novel synthetic strategies that offer high regioselectivity for modifying 10H-Phenothiazin-4-ol.

Transition metal-catalyzed reactions, particularly those using palladium and nickel, have become essential for the selective formation of bonds under mild conditions in phenothiazine synthesis. jmedchem.com For instance, palladium-catalyzed amination of halogenated diphenyl sulfides has been effective in creating phenothiazine derivatives with high efficiency. jmedchem.com Future work could expand on these methods, such as the Buchwald-Hartwig cross-coupling reaction, to introduce a wider array of functional groups at specific sites on the this compound molecule.

Moreover, biocatalysis presents a green and promising alternative for achieving regioselective functionalization. jmedchem.com The use of enzymes, such as lipases in kinetic resolution protocols, can provide access to specific enantiomers of phenothiazine intermediates, which is crucial for developing compounds with targeted biological activities. beilstein-journals.org Exploring a broader range of enzymes and reaction conditions could lead to highly selective and environmentally friendly synthetic routes.

Emerging technologies like microwave-assisted synthesis and flow chemistry are also expected to pave the way for more efficient production of phenothiazine derivatives. jmedchem.com These techniques can offer better control over reaction parameters, leading to improved yields and selectivity.

Table 1: Comparison of Synthetic Strategies for Phenothiazine Functionalization

| Method | Key Features | Advantages | Potential Future Directions |

|---|---|---|---|

| Transition Metal Catalysis | Utilizes catalysts like Palladium (Pd) and Nickel (Ni) for cross-coupling reactions. jmedchem.com | High regioselectivity, mild reaction conditions, suitable for industrial scale. jmedchem.com | Development of new catalysts for broader substrate scope; C-H activation strategies. |

| Biocatalysis | Employs enzymes (e.g., lipases) for selective transformations. jmedchem.combeilstein-journals.org | Eco-friendly, high enantioselectivity. jmedchem.combeilstein-journals.org | Screening for novel enzymes; application in multi-step enzymatic synthesis. |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. jmedchem.com | Rapid reaction times, improved yields. jmedchem.com | Optimization for complex multi-component reactions involving this compound. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream. jmedchem.com | Enhanced safety, precise control over reaction parameters, easy scalability. jmedchem.com | Integration with real-time monitoring for automated synthesis and optimization. |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the novel synthetic pathways discussed above, a detailed understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is essential. Advanced spectroscopic techniques equipped with fiber-optic probes are becoming indispensable tools for the real-time, in-situ monitoring of chemical reactions. jascoinc.com

Techniques such as Fourier Transform Infrared (FTIR), Near-Infrared (NIR), Raman, and UV/Visible spectroscopy allow for non-destructive and continuous analysis of reaction mixtures without the need for sample extraction. jascoinc.commdpi.com For instance, FTIR spectroscopy with an Attenuated Total Reflectance (ATR) probe can track the concentration changes of reactants, intermediates, and products, providing valuable kinetic data. researchgate.net Rapid scan FTIR spectrometers can monitor fast reactions in real-time, offering insights into reaction mechanisms. jascoinc.com

Mass spectrometry (MS) based methods also offer powerful solutions for reaction monitoring. acs.org Techniques like Atmospheric Solids Analysis Probe (ASAP) coupled with a mass spectrometer can provide structural information on reaction components in under a minute without extensive sample preparation. This allows chemists to quickly identify starting materials, monitor the formation of products, and assess the progress of a reaction, thereby enhancing workflow efficiency. The development of probes compatible with the often complex and heterogeneous reaction mixtures used in phenothiazine synthesis will be a key area of advancement.

Table 2: Spectroscopic Probes for Real-Time Monitoring

| Technique | Information Provided | Advantages | Applicability to this compound Synthesis |

|---|---|---|---|

| FTIR/ATR Spectroscopy | Functional group changes, concentration profiles. researchgate.net | Non-destructive, real-time kinetic data, applicable to solutions and solids. jascoinc.comresearchgate.net | Monitoring the formation and consumption of key functional groups during functionalization reactions. |

| Raman Spectroscopy | Molecular vibrations, chemical structure. mdpi.com | High chemical specificity, non-invasive, can be used in aqueous systems. mdpi.com | In-situ analysis of crystalline intermediates and polymorphic transformations. |

| UV/Vis Spectroscopy | Electronic transitions, concentration of chromophores. mdpi.com | Cost-effective, suitable for monitoring biomass and certain metabolites. mdpi.com | Tracking reactions involving colored intermediates or products common in phenothiazine chemistry. |

| Mass Spectrometry (e.g., ASAP-MS) | Molecular weight, structural information. | Rapid analysis, high sensitivity and selectivity, minimal sample prep. acs.org | Direct identification of products, by-products, and transient intermediates in the reaction mixture. |

Integration of Machine Learning in Computational Studies for Predictive Modeling

The intersection of machine learning (ML) and computational chemistry is poised to revolutionize the study and development of complex molecules like this compound. acs.orgarxiv.org ML models can dramatically accelerate computational algorithms and enhance the insights gained from computational chemistry methods. acs.org

In the context of this compound research, ML can be applied in several key areas:

Reaction Prediction: ML models can be trained on large datasets of chemical reactions to predict the most likely products of a reaction given a set of reactants and conditions. nih.gov This can help chemists identify promising synthetic routes for novel derivatives of this compound.

Reaction Optimization: By analyzing experimental data, ML algorithms can help accelerate the optimization of reaction conditions, such as temperature, catalyst loading, and solvent choice, to maximize yield and selectivity. nih.gov

Predicting Molecular Properties: ML models can be trained to predict various properties of molecules, including their reactivity, solubility, and potential biological activity, based on their structure. nih.gov This allows for the in-silico screening of virtual libraries of this compound derivatives to identify candidates with desired characteristics before undertaking costly and time-consuming laboratory synthesis.

By combining ML with quantum mechanical calculations, researchers can create predictive models that describe how molecules interact and react. nih.gov This "predictive chemistry" approach can guide experimental efforts, minimize trial-and-error, and accelerate the discovery of new phenothiazine-based compounds with tailored properties. jmedchem.com

Detailed Elucidation of Complex Reaction Mechanisms and Intermediates

The oxidation of phenothiazines is a complex process that can involve the formation of various intermediates, including stable cation radicals. researchgate.netresearchgate.net The specific oxidation products formed can depend on numerous factors such as the acidity of the medium, the nature of the oxidizing agent, and the substituents on the phenothiazine ring. researchgate.netresearchgate.net A deeper understanding of these reaction mechanisms is crucial for controlling the synthesis of desired derivatives and for understanding the compound's behavior in biological and environmental systems.

Future research should employ a combination of advanced analytical and computational techniques to fully elucidate these complex pathways. Spectroelectrochemical methods, which combine electrochemistry with spectroscopy, can be particularly powerful for studying the redox behavior of this compound. nih.gov These techniques allow for the generation and characterization of reactive intermediates, such as radical cations, in real-time.

Computational modeling can complement experimental studies by simulating reaction pathways and calculating the energies of various intermediates and transition states. jmedchem.com This can provide insights into the most likely reaction mechanisms and help explain experimentally observed product distributions. By combining experimental evidence from techniques like mass spectrometry and NMR with theoretical calculations, a comprehensive picture of the reaction landscape for this compound can be constructed.

Development of High-Throughput Analytical Methodologies for Complex Matrices

As research into this compound and its derivatives expands, there will be an increasing need for rapid, sensitive, and reliable analytical methods to detect and quantify these compounds in various complex matrices, such as pharmaceutical formulations, biological samples, and environmental systems.

High-performance thin-layer chromatography (HPTLC) combined with densitometry has been shown to be a rapid and precise method for the determination of phenothiazine derivatives in pharmaceutical products. nih.gov Similarly, liquid chromatography (LC) coupled with electrochemistry and mass spectrometry (MS) or fluorescence detection provides highly sensitive and selective methods for analyzing phenothiazines. nih.gov

Future efforts should focus on developing high-throughput screening (HTS) methodologies. Desorption electrospray ionization mass spectrometry (DESI-MS), for example, is an ambient ionization technique that allows for the rapid analysis of samples with minimal preparation. researchgate.net Adapting such HTS methods for the analysis of this compound could significantly accelerate research in areas like drug discovery and metabolism studies by enabling the rapid screening of large numbers of samples. researchgate.net The development of these advanced analytical platforms will be critical for supporting the expanding research into the synthesis, properties, and applications of this important class of compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 10H-Phenothiazin-4-ol derivatives, and how do reaction conditions influence yield?

- Methodology : Derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, methyl 4-[2-(10H-phenothiazin-10-yl)ethyl]benzoate is synthesized using 10H-phenothiazine and methyl 4-(2-methoxyvinyl)benzoate in CH₂Cl₂ under N₂, followed by TFA/Et₃SiH addition and NaOH neutralization. Column chromatography (silica gel) is used for purification .

- Key Variables : Temperature (e.g., 0°C for sensitive intermediates), solvent choice (CH₂Cl₂ for solubility), and stoichiometric ratios (e.g., TFA as a catalyst) significantly impact yields (reported 26–95% across studies) .

Q. How can NMR and mass spectrometry distinguish structural isomers in phenothiazine derivatives?

- Approach :

- ¹H NMR : Focus on aromatic proton splitting patterns (e.g., para-substituted vs. ortho-substituted phenyl groups) and coupling constants. For example, δH 7.16–7.93 ppm in DMSO-d₆ distinguishes substituent positions on the phenothiazine core .

- MS (ESI−) : Molecular ion peaks ([M−H]⁻) and fragmentation patterns (e.g., loss of –CO₂H groups in benzoic acid derivatives) confirm molecular weight and functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Analysis Framework :

Experimental Reproducibility : Verify assay conditions (e.g., HDAC inhibition protocols in use standardized IC₅₀ measurements).

Structural Validation : Cross-check purity (>95% via HPLC) and crystallinity (e.g., SHELXL-refined X-ray structures for unambiguous conformation analysis) .

Statistical Validation : Apply multivariate analysis to outliers, such as conflicting IC₅₀ values, to identify batch-specific impurities or solvent effects .

Q. What strategies optimize the solubility and bioavailability of this compound-based HDAC inhibitors?

- Methodological Solutions :

- Derivatization : Introduce polar groups (e.g., –OH, –COOH) via ester hydrolysis (e.g., converting methyl ester 20 to benzoic acid 21 in 1,4-dioxane/NaOH) .

- Co-solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) for in vitro assays to balance solubility and cytotoxicity .

- Computational Modeling : Predict logP values (e.g., using SwissADME) to guide substituent selection for enhanced membrane permeability .

Q. How can crystallographic data from SHELX programs improve structural refinement of phenothiazine derivatives?

- Workflow :

Data Collection : High-resolution (<1.0 Å) X-ray diffraction data for accurate electron density maps.

SHELXL Refinement : Use restraints for disordered moieties (e.g., morpholinoethyl groups in 12) and validate via R-factor convergence (<5%) .

Validation Tools : PLATON for symmetry checks and Mercury for visualizing π-π stacking interactions in the crystal lattice .

Data Interpretation and Troubleshooting

Q. Why do some synthetic routes for this compound derivatives yield low purity, and how can this be mitigated?

- Root Causes :

- Byproduct Formation : Side reactions (e.g., over-alkylation) due to excess reagents.

- Purification Limits : Silica gel chromatography may fail to separate polar byproducts.

- Solutions :

- Gradient Elution : Optimize solvent ratios (e.g., CHCl₃:MeOH from 15:1 to 10:1) for better resolution .

- Recrystallization : Use ethyl acetate/hexane mixtures for high-melting-point compounds (e.g., 167–169°C for compound 11) .

Q. How should researchers address discrepancies in melting points reported for the same derivative?

- Diagnostic Steps :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.